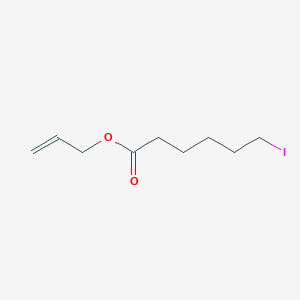![molecular formula C7H8F5NO3S B14260462 S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine CAS No. 185981-55-9](/img/structure/B14260462.png)
S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine: is a chemical compound known for its unique structure and properties It is a derivative of L-cysteine, modified with fluorinated groups, which imparts distinct chemical and biological characteristics
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine typically involves the introduction of fluorinated groups to the L-cysteine backbone. One common method involves the reaction of L-cysteine with fluorinated alkenes under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques to isolate the final product. The process is designed to be efficient and cost-effective, ensuring the compound is available for various applications .
化学反应分析
Types of Reactions: S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The fluorinated groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .
科学研究应用
Chemistry: In chemistry, S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. The fluorinated groups can interact with biological molecules, affecting their function and activity .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modify proteins and enzymes makes it a candidate for drug development and disease treatment .
Industry: In industrial applications, this compound is used in the development of advanced materials and coatings. Its unique properties make it suitable for use in high-performance products, such as fluorinated polymers and specialty chemicals .
作用机制
The mechanism of action of S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine involves its interaction with biological molecules, particularly proteins and enzymes. The fluorinated groups can form strong bonds with amino acid residues, altering the structure and function of the target proteins. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .
相似化合物的比较
- S-[2-(Fluoromethoxy)-1,1,3,3,3-pentafluoropropyl]-L-cysteine
- S-[2-(Fluoromethoxy)-1,3,3,3-tetrafluoro-1-propenyl]-L-cysteine
Comparison: Compared to similar compounds, S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine is unique due to its specific fluorinated groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it more suitable for certain applications, such as enzyme inhibition and protein modification .
属性
CAS 编号 |
185981-55-9 |
|---|---|
分子式 |
C7H8F5NO3S |
分子量 |
281.20 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[1,3,3,3-tetrafluoro-2-(fluoromethoxy)prop-1-enyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C7H8F5NO3S/c8-2-16-4(7(10,11)12)5(9)17-1-3(13)6(14)15/h3H,1-2,13H2,(H,14,15)/t3-/m0/s1 |
InChI 键 |
KBSCOPZRFNAYCJ-VKHMYHEASA-N |
手性 SMILES |
C([C@@H](C(=O)O)N)SC(=C(C(F)(F)F)OCF)F |
规范 SMILES |
C(C(C(=O)O)N)SC(=C(C(F)(F)F)OCF)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


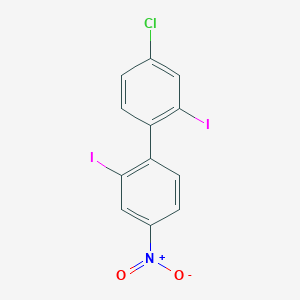
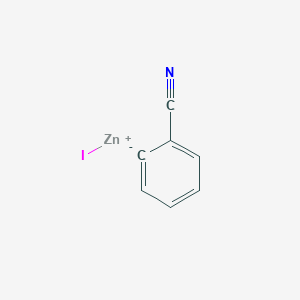
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
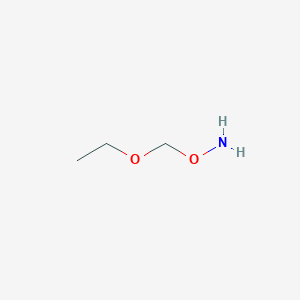


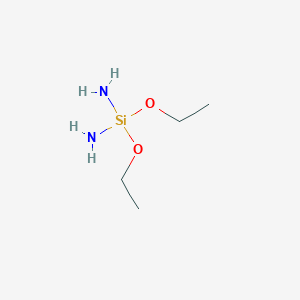
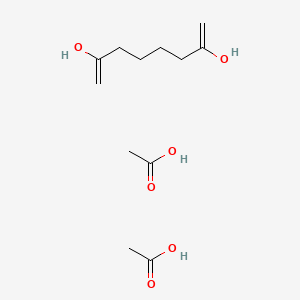
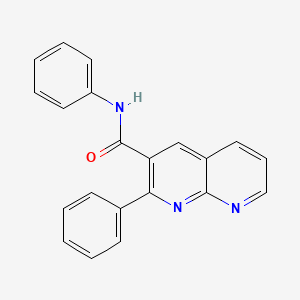
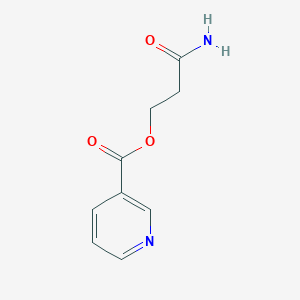
![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)

